molecular formula C16H12FN3O3 B2965766 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-52-8

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2965766
CAS No.: 865286-52-8
M. Wt: 313.288
InChI Key: OQBMVXBVMRPYTE-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with the molecular formula C15H11FN2O3. This compound is notable for its unique structure, which includes a fluorine atom, a methoxyphenyl group, and an oxadiazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine. This reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.

    Reduction: Formation of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-dihydro-1,3,4-oxadiazol-2-yl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in inflammation and cancer growth. The compound may inhibit the activity of these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that do not contain this ring structure.

Properties

IUPAC Name

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBMVXBVMRPYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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